2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)-3-phenyl- is a complex organic compound with the molecular formula C19H19N3O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)-3-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline compounds.
Scientific Research Applications
2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrazolo(4,3-c)quinoline: A parent compound with similar structural features.
4,5-Dihydro-5-((4-methylphenyl)sulfonyl)-3-phenyl-quinoline: A related compound with slight structural modifications.
Uniqueness
2H-Pyrazolo(4,3-c)quinoline, 4,5-dihydro-5-((4-methylphenyl)sulfonyl)-3-phenyl- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
103688-17-1 |
---|---|
Molecular Formula |
C23H19N3O2S |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonyl-3-phenyl-1,4-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C23H19N3O2S/c1-16-11-13-18(14-12-16)29(27,28)26-15-20-22(17-7-3-2-4-8-17)24-25-23(20)19-9-5-6-10-21(19)26/h2-14H,15H2,1H3,(H,24,25) |
InChI Key |
YZVTXHKAEFGHFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C4=CC=CC=C42)NN=C3C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.